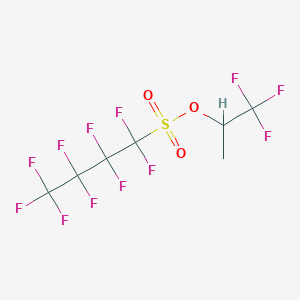

1,1,1-Trifluoropropan-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate

Descripción general

Descripción

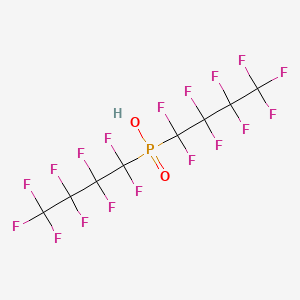

“1,1,1-Trifluoropropan-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate” is a chemical compound with the molecular formula C7H4F12O3S . It is also known by its CAS number 118334-94-4 .

Synthesis Analysis

The synthesis of this compound involves the reaction of 1,1,1-Trifluoropropan-2-ol with 1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl fluoride in the presence of triethylamine . The reaction is carried out in dichloromethane at -40 °C and then stirred overnight at room temperature . The resulting mixture is washed with water, and the organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo . The crude product is purified by distillation under reduced pressure to afford the title compound .Molecular Structure Analysis

The molecular structure of this compound consists of a trifluoropropan-2-yl group attached to a nonafluorobutane-1-sulfonate group . The molecular weight of the compound is 396.15 g/mol .Physical And Chemical Properties Analysis

This compound has a molecular weight of 396.15 g/mol . It has a topological polar surface area of 51.8 Ų and a complexity of 524 . It has no hydrogen bond donors and 15 hydrogen bond acceptors . The compound has 5 rotatable bonds .Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

1,1,1-Trifluoropropan-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate and its derivatives demonstrate significant potential in chemical synthesis. They are particularly useful in generating polyfluoro-1-(tosyloxy)prop-1-enyllithiums, which react with various electrophiles to produce coupling products. For instance, they react with aldehydes, ketones, and chlorotrimethylsilane to yield corresponding coupling products with good yields. Especially notable are the polyfluoro-2-(tosyloxy)but-2-enyl alcohols formed from vinyllithiums and carbonyl compounds, which upon hydrolysis give rise to (Z)-1,1-di- or 1,1,1-tri-fluoro-3-(tosyloxy)alk-3-en-2-ones (Funabiki, Ohtsuki, Ishihara, & Yamanaka, 1998).

Environmental Fate and Degradation

The study of these compounds' environmental fate, particularly their degradation and biotransformation, is critical. For instance, 6:2 fluorotelomer sulfonic acid (a related compound) has been investigated for its biodegradability. In earthworms, it is found to degrade into various perfluorocarboxylic acids and demonstrates a high bioaccumulative ability. This compound can be biodegraded by microorganisms in soil, indicating its potential environmental impact (Zhao, Liu, Zhu, Yang, Zong, Zhao, Hu, & Zhan, 2020).

Use in Firefighting Foams

Certain derivatives, such as Forafac®1157, which contains 6:2 fluorotelomer sulfonamide alkylbetaine, are used in aqueous film forming foams for fire extinguishing. This reflects a shift from older fluorinated surfactants like perfluorooctane sulfonate due to environmental and toxicological concerns. The study of their metabolites in different organisms and their photolytic transformation products is essential to understand their environmental impact and persistence (Moe, Huber, Svenson, Hagenaars, Pabon, Trümper, Berger, Knapen, & Herzke, 2012).

Biomedical Applications

In the biomedical field, derivatives of these compounds have been used in designing biocompatible polymers. For instance, N-Methyl bis[(nonafluorobutane)sulfonyl]imide has been used as an initiator for polymerization of 2-oxazolines, leading to the creation of electrophoretic poly(2-oxazoline)s. These polymers, when combined with bioactive glass, demonstrate significant biocompatibility, highlighting their potential use in medical applications (Hayashi & Takasu, 2015).

Industrial Synthesis and Catalysis

These compounds are used in various industrial synthesis and catalysis processes. For example, the use of perfluoroalkane-sulfonates, especially nonafluorobutanesulfonates, in transition metal-catalyzed reactions, has shown numerous advantages over traditional triflates. They are used in Heck, Suzuki, Sonogashira, Stille, and Negishi couplings or amination reactions, demonstrating their versatility and efficiency in organic synthesis (Hoegermeier & Reissig, 2009).

Propiedades

IUPAC Name |

1,1,1-trifluoropropan-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F12O3S/c1-2(3(8,9)10)22-23(20,21)7(18,19)5(13,14)4(11,12)6(15,16)17/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYIBENCKBXFJSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20895758 | |

| Record name | 1,1,1-Trifluoropropan-2-yl nonafluorobutane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20895758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

118334-94-4 | |

| Record name | 1,1,1-Trifluoropropan-2-yl nonafluorobutane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20895758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

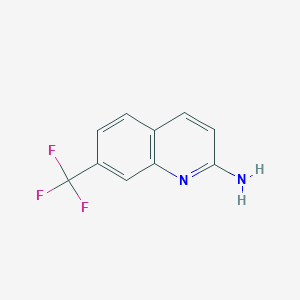

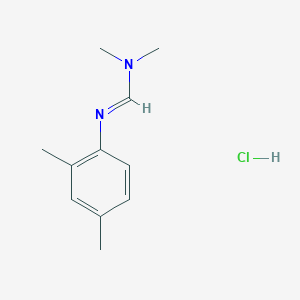

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1355429.png)